Core Chemotype Differentiation: Coumarin vs. Chromen-4-one Isomer
The target compound is a chromen-2-one (coumarin), whereas NU7026 is a chromen-4-one isomer. In the seminal DNA-PK SAR study by Hardcastle et al. (2005), the 2-morpholino-benzo[h]chromen-4-one (NU7026) exhibited an IC₅₀ of 0.23 μM against DNA-PK, and the morpholine substituent at the 2-position was found to be essential for enzymatic activity . Because the target compound bears the morpholine at the 4-position of a chromen-2-one core, it is structurally incapable of replicating the DNA-PK binding mode of NU7026. This regioisomeric distinction ensures mutually exclusive application domains: the 4-isomer serves as a fluorescence-enabled scaffold, whereas the 2-isomer is a validated kinase probe.
| Evidence Dimension | DNA-PK inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not established as a DNA-PK inhibitor (regioisomeric mismatch) |
| Comparator Or Baseline | NU7026 (2-morpholino-benzo[h]chromen-4-one): IC₅₀ = 0.23 μM against DNA-PK |
| Quantified Difference | Qualitative: different regioisomer, different core (coumarin vs. chromen-4-one); DNA-PK inhibition not expected |
| Conditions | Cell-free DNA-PK assay (ATP-competitive) as reported in J. Med. Chem. 2005 |
Why This Matters
Procurement differentiation: the 4-isomer must be selected for fluorescence applications; NU7026 is the appropriate choice for DNA-PK inhibition studies.
- [1] Hardcastle, I. R., et al. (2005). Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach. Journal of Medicinal Chemistry, 48(24), 7829–7846. View Source
